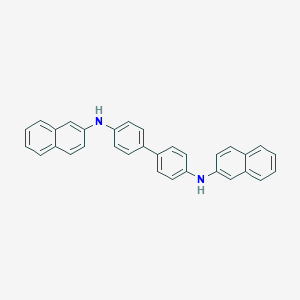

N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine is a compound known for its application in organic electronics, particularly as a hole transport and electron blocking layer material. This compound is widely used in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine typically involves the reaction of naphthylamine derivatives with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF), chloroform, and toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .

Scientific Research Applications

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in bioelectronic devices.

Medicine: Explored for its potential in drug delivery systems due to its unique electronic properties.

Mechanism of Action

The compound functions primarily as a hole transport and electron blocking layer in electronic devices. It facilitates the movement of positive charges (holes) while blocking the movement of electrons, thereby improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport and reduce recombination losses .

Comparison with Similar Compounds

Similar Compounds

- N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine

- N4,N4’-Di(biphenyl-4-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine

Uniqueness

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine stands out due to its superior hole transport properties and its ability to form stable thin films. This makes it particularly valuable in the production of high-efficiency OLEDs and perovskite solar cells .

Biological Activity

N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine, also referred to as NPB (N,N-Diphenyl-N,N'-di(naphthalen-2-yl)-biphenyl-4,4'-diamine), is a complex organic compound notable for its unique structure and promising biological activities. This article delves into its biological activity, including its potential anticancer properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₄₄H₃₂N₂, with a molecular weight of approximately 588.75 g/mol. The compound features multiple aromatic rings, which contribute to its electronic properties and biological interactions. Its structure facilitates interactions with various biological targets, particularly in cancer research.

Anticancer Properties

Recent studies have identified this compound as a potent inhibitor of several kinases involved in cancer signaling pathways. The compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have demonstrated that NPB can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via DNA damage |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 25 | Inhibition of kinase activity |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Kinase Inhibition : The compound binds to ATP-binding sites of specific kinases, inhibiting their activity and disrupting signaling pathways critical for cancer cell survival.

- DNA Interaction : Spectroscopic studies have shown that NPB interacts directly with DNA, leading to structural alterations and potential genotoxic effects.

- Reactive Oxygen Species (ROS) Generation : Treatment with NPB has been associated with increased ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy in Animal Models

A preclinical study investigated the efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Synergistic Effects with Other Chemotherapeutics

Another study explored the synergistic effects of NPB when combined with established chemotherapeutic agents such as doxorubicin. The combination treatment exhibited enhanced antiproliferative effects compared to single-agent therapies, suggesting potential for combination therapy strategies in cancer treatment.

Applications in Research and Industry

This compound has applications beyond oncology:

- Organic Electronics : Utilized as a hole transport material in organic light-emitting diodes (OLEDs), enhancing device efficiency.

- Bioelectronics : Investigated for use in bioelectronic devices due to its conductive properties.

- Drug Delivery Systems : Explored for its ability to encapsulate therapeutic agents and improve their delivery to target tissues.

Properties

IUPAC Name |

N-[4-[4-(naphthalen-2-ylamino)phenyl]phenyl]naphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2/c1-3-7-27-21-31(19-13-23(27)5-1)33-29-15-9-25(10-16-29)26-11-17-30(18-12-26)34-32-20-14-24-6-2-4-8-28(24)22-32/h1-22,33-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUHVLZOAXEIIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC6=CC=CC=C6C=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630263 |

Source

|

| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-62-3 |

Source

|

| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.